molecular formula C40H44F12N10O15 B12777445 Sitagliptin tartrate hemihydrate CAS No. 862156-93-2

Sitagliptin tartrate hemihydrate

Cat. No.: B12777445
CAS No.: 862156-93-2
M. Wt: 1132.8 g/mol
InChI Key: JEMGLDGZRMYQLM-RFGXFKENSA-N
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Description

Sitagliptin tartrate hemihydrate is the salt form of Sitagliptin, an orally active and selective dipeptidyl peptidase-4 (DPP-4) inhibitor approved for the treatment of type 2 diabetes mellitus . This compound is provided as a high-purity reagent for research purposes, enabling investigations into the mechanisms of glycemic control and incretin hormone biology. The primary research value of Sitagliptin lies in its specific mechanism of action. It works by competitively inhibiting the DPP-4 enzyme, which is responsible for the rapid inactivation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . By preventing the breakdown of these incretins, this compound promotes glucose-dependent insulin secretion and suppresses glucagon release from the pancreas, thereby improving glycemic control without directly causing hypoglycemia . This makes it a valuable tool for studying glucose homeostasis and pancreatic function. From a physicochemical perspective, Sitagliptin tartrate is known to form multiple crystalline hydrate structures . Studies have shown that these hydrates can exhibit characteristics of both stoichiometric and non-stoichiometric channel hydrates, where water molecules are incorporated into structural channels within the crystal lattice . The hemihydrate form is one of several identified solid-state forms, which is a critical consideration for researchers focusing on pharmaceutical development and solid-state chemistry. Applications & Research Uses: • Investigation of DPP-4 enzyme function and incretin biology. • Metabolic disease research, particularly mechanisms for managing type 2 diabetes. • Preclinical studies on glucose-dependent insulin secretion and glucagon suppression. • A reference standard in analytical chemistry and pharmaceutical quality control. • Solid-form studies in pharmaceutical development due to its characterized hydrate crystal structures . Disclaimer: This product is intended for laboratory research and manufacturing use only. It is strictly labeled as "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human or animal consumption. Please handle this chemical reagent with appropriate safety precautions.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

862156-93-2

Molecular Formula

C40H44F12N10O15

Molecular Weight

1132.8 g/mol

IUPAC Name

(3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one;(2R,3R)-2,3-dihydroxybutanedioic acid;hydrate

InChI

InChI=1S/2C16H15F6N5O.2C4H6O6.H2O/c2*17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22;2*5-1(3(7)8)2(6)4(9)10;/h2*4,6,9H,1-3,5,7,23H2;2*1-2,5-6H,(H,7,8)(H,9,10);1H2/t2*9-;2*1-,2-;/m1111./s1

InChI Key

JEMGLDGZRMYQLM-RFGXFKENSA-N

Isomeric SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N.C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.O

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O.O

Origin of Product

United States

Solid State Characterization and Polymorphism of Sitagliptin Tartrate Hemihydrate

Crystalline Forms and Hydration States

The investigation into the crystalline structure of sitagliptin (B1680988) tartrate hemihydrate has revealed the existence of several distinct polymorphic forms and a notable behavior regarding its hydration.

Identification of Sitagliptin L-Tartrate Hemihydrate Polymorphs (e.g., Phases 1, 2, 3, and M)

Research has identified at least four distinct crystalline forms of sitagliptin L-tartrate hemihydrate. scispace.comresearchgate.net These forms are considered true polymorphs, meaning they share the same chemical composition and stoichiometry, including the water content, but differ in their three-dimensional crystal lattice arrangement. scispace.comresearchgate.net

The identified polymorphs are commonly designated as:

Phase 1, Phase 2, and Phase 3: These forms are claimed by the pharmaceutical company Zentiva. scispace.comrsc.org

Phase M: This modification was described in a patent application by Merck. scispace.comrsc.org

Among these, Phase 1 and Phase 2 have been specifically characterized as packing polymorphs. scispace.comrsc.org The existence of these multiple forms underscores the importance of controlled crystallization processes in manufacturing to ensure the consistent production of the desired, most stable polymorph.

Stoichiometric and Non-Stoichiometric Hydration Behavior of Channel Hydrates

Sitagliptin tartrate hemihydrate polymorphs exhibit the characteristics of channel hydrates. rsc.org In this type of structure, water molecules occupy tunnel-like channels within the crystal lattice. rsc.org This arrangement leads to a fascinating dual hydration behavior, where the compound displays both stoichiometric and non-stoichiometric properties. rsc.orgresearchgate.net

The stoichiometric aspect is observed under ambient conditions, where a relatively fixed ratio of water to the host molecule is maintained, stabilized by hydrogen bonds. rsc.org However, the non-stoichiometric character is revealed by the ability of these water molecules to reversibly enter and exit the channels in response to changes in temperature and relative humidity. rsc.org Crucially, this dehydration process can occur without causing a collapse of the crystal lattice. Instead, an "isostructural dehydrate" is formed, which retains the fundamental crystal structure of the parent hydrate (B1144303). rsc.orgresearchgate.net

Crystal Systems and Lattice Parameters of this compound Polymorphs

Single crystals of Phase 1 and Phase 2 have been successfully grown and their structures determined via X-ray diffraction, confirming they are packing polymorphs. rsc.org While detailed crystallographic data exists, the specific lattice parameters were not available in the public search results. However, other physical characteristics have been reported.

Solid FormCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Density (g cm⁻³) at 293 K
Phase 1Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available1.549 researchgate.net
Phase 2Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available1.544 researchgate.net
Phase 3Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableN/A researchgate.net
Phase MData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available1.543 researchgate.net

Intermolecular Interactions and Crystal Packing

The stability and arrangement of the this compound polymorphs are dictated by a complex network of intermolecular forces, primarily hydrogen bonds.

Hydrogen Bonding Networks within this compound Structures

Hydrogen bonding is fundamental to the stability of the this compound crystal structure. rsc.orgresearchgate.net The water molecules residing in the crystal channels are not passive occupants; they play an active and critical role in stabilizing the entire structure. rsc.org They achieve this by forming additional hydrogen bonds that act as bridges, connecting the sitagliptinium cation and the hydrogen tartrate anion. rsc.orgresearchgate.net This extensive hydrogen-bonding network explains the compound's high affinity for water. rsc.org

Influence of Water Molecules on Structural Stability and API Framework Affinity

Water molecules play a crucial role in the crystal structure and stability of sitagliptin L-tartrate hydrates. rsc.org These hydrates exhibit features of both stoichiometric and non-stoichiometric hydrates, making their characterization challenging. rsc.orgrsc.org The water molecules are not merely occupying channels but are integral to the structure, forming additional hydrogen bonds between the sitagliptin cation and the tartrate anion. rsc.orgrsc.orgscispace.com This interaction significantly stabilizes the crystal lattice and explains the high affinity of the API framework for water. rsc.orgrsc.org

Hydration-Dehydration Dynamics and Structural Transformations

The behavior of this compound upon changes in humidity reveals further insights into its solid-state properties.

Reversible Hydration-Dehydration Transitions without Structural Collapse

A remarkable feature of sitagliptin L-tartrate hydrates is their ability to undergo reversible hydration and dehydration without the collapse of the crystal lattice. rsc.orgrsc.org This behavior is atypical for stoichiometric hydrates, which usually undergo a phase transformation upon dehydration. rsc.org In the case of sitagliptin L-tartrate, the removal of water molecules does not lead to a significant rearrangement of the crystal structure. rsc.org Instead, only lattice expansion and contraction are observed, for instance in Phase 1 and Phase 2, depending on the relative humidity. rsc.org This non-destructive dehydration process is a hallmark of its non-stoichiometric character. rsc.org

Formation of Isostructural Dehydrates

Upon dehydration, the parent hydrate forms of sitagliptin L-tartrate transform into isostructural dehydrates. rsc.orgrsc.orgscispace.com This means that the dehydrated form retains the essential crystal structure of the hydrated parent compound. rsc.org The retention of the crystal structure post-dehydration is a direct consequence of the robust framework formed by the sitagliptin and tartrate ions, which is not solely dependent on the presence of water for its basic arrangement. rsc.orgrsc.org

Thermodynamic Stability Relationships Among Polymorphic Forms (e.g., Monotropic Relationships between Phase 1 and Phase 2)

Sitagliptin L-tartrate hemihydrate is known to exist in at least four distinct polymorphic forms: Phase 1, Phase 2, Phase 3, and Phase M. rsc.orgscispace.com These forms are true polymorphs, possessing the same chemical composition and water content but differing in their crystal lattice arrangement. rsc.orgscispace.com

Studies assessing the thermodynamic stability relationship between these polymorphs have indicated a monotropic relationship between Phase 1 and Phase 2. rsc.orgscispace.com In a monotropic system, one polymorph is always more stable than the other, regardless of the temperature. However, the crystallization and transformation behavior of these polymorphs are significantly influenced by the solvent composition, making a definitive determination of their relative stability challenging. rsc.org For instance, the stability of the polymorphs was found to be solvent-dependent, which limits the applicability of methods like the van't Hoff plot for unambiguously determining their relative stability. rsc.org

Polymorphic FormKey Characteristics
Phase 1 A true polymorph of sitagliptin L-tartrate hemihydrate. rsc.orgscispace.com Shows a monotropic relationship with Phase 2. rsc.orgscispace.com
Phase 2 A true polymorph of sitagliptin L-tartrate hemihydrate. rsc.orgscispace.com Shows a monotropic relationship with Phase 1. rsc.orgscispace.com
Phase 3 A distinct polymorph of sitagliptin L-tartrate hemihydrate. rsc.orgscispace.com
Phase M A fourth polymorphic modification of sitagliptin L-tartrate hemihydrate. rsc.orgscispace.com

Co-crystallization Strategies and Resultant Solid Forms

Co-crystallization is a technique used to modify the physicochemical properties of an API by forming a crystalline solid with a neutral guest compound (a coformer).

Characterization of Co-crystals by Solid-State Techniques

Pharmaceutical co-crystals are multi-component crystals where an API is combined with a co-former in a stoichiometric ratio. ugr.es This approach can modify the physicochemical properties of the API without altering its chemical structure. ugr.es

For sitagliptin, a co-crystal screen has successfully identified co-crystals with (S)-mandelic acid and (R)-mandelic acid. researchgate.net The characterization of these new solid forms is essential to understand their properties and potential advantages. A suite of solid-state techniques is employed for this purpose. researchgate.netugr.es

Solid-State Characterization Methods for Co-crystals:

X-ray Powder Diffraction (XRPD): Used to confirm the formation of a new crystalline phase, distinct from the individual components. researchgate.net

Differential Scanning Calorimetry (DSC): Provides information on the melting point and thermal stability of the co-crystal, which is typically different from the API and the co-former. researchgate.net

Solid-State Nuclear Magnetic Resonance (ssNMR): A powerful, non-destructive technique that provides detailed information about the local molecular environment and interactions within the crystal lattice. researchgate.netencyclopedia.pub It is particularly useful for studying both crystalline and amorphous materials. encyclopedia.pubmdpi.com

Spectroscopic Techniques (IR and Raman): Infrared and Raman spectroscopy are used to identify changes in molecular vibrations resulting from the intermolecular interactions (e.g., hydrogen bonds) formed in the co-crystal. researchgate.net

Dynamic Vapor Sorption (DVS): This technique assesses the hygroscopic stability of the co-crystals. researchgate.net

The co-crystal of sitagliptin with (S)-mandelic acid was selected for further investigation and demonstrated comparable stability to a known polymorph of the hydrochloride salt. researchgate.net

Table 3: Analytical Techniques for Sitagliptin Co-crystal Characterization

TechniquePurpose in Co-crystal AnalysisReference
Single Crystal X-ray DiffractionTo determine the precise 3D structure of the co-crystal. researchgate.net
X-ray Powder Diffraction (XRPD)To identify the new crystalline form and for routine quality control. researchgate.net
Differential Scanning Calorimetry (DSC)To determine the melting point and thermal behavior. researchgate.net
Solid-State NMR (ssNMR)To probe the molecular-level structure and intermolecular interactions. researchgate.net
IR & Raman SpectroscopyTo confirm the formation of new hydrogen bonds and other interactions. researchgate.net
Dynamic Vapor Sorption (DVS)To evaluate physical and chemical stability under varying humidity. researchgate.net

Advanced Analytical Methodologies for Sitagliptin Tartrate Hemihydrate Characterization

Spectroscopic Techniques for Solid-State Analysis

Spectroscopic methods provide valuable insights into the molecular structure, conformation, and intermolecular interactions within the crystal lattice of sitagliptin (B1680988) tartrate hemihydrate.

Infrared (IR) and Raman Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for probing the structural characteristics of pharmaceutical solids. Differences in the vibrational spectra of various solid forms arise from changes in molecular conformation and the crystalline environment. americanpharmaceuticalreview.com For sitagliptin, characteristic vibrational modes can be used to differentiate between its various forms, such as the phosphate (B84403) monohydrate, anhydrous, and base forms. nih.gov

In the analysis of sitagliptin, key spectral regions include the stretching vibrations of C–H, C–C, C=O, C–N, and N–H bonds, as well as vibrations associated with the CF3 group. nih.gov For instance, the O–H stretching vibrations can confirm the presence of water molecules in hydrated forms. nih.gov Raman spectroscopy has been successfully employed for both qualitative and quantitative analysis of sitagliptin in solid dosage forms, with changes in spectral features corresponding to the concentration of the API. scribd.com

Table 1: Key Vibrational Modes for Sitagliptin Characterization nih.gov

Functional GroupVibrational ModeWavenumber (cm⁻¹)
C–HStretching2950
C–CStretching1515–1525
C=OStretching1650
C–NStretching1345
N–HStretching3077–3090
CF₃Vibration1025–1060
O–H (in hydrate)Stretching3360
P–O (in phosphate)Stretching815

Note: Wavenumbers are approximate and can vary slightly between different solid forms.

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy for Conformational and Environmental Studies

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a non-destructive technique that provides detailed information about the local chemical environment and conformation of molecules in the solid state. It is particularly useful for characterizing crystalline and amorphous forms of pharmaceuticals.

For sitagliptin salts, ¹³C ssNMR has been used to characterize various crystalline forms, including sulfate (B86663), D-malate, oxalate, and (S)-(+)-mandelate salts. google.com The spectra reveal distinct chemical shifts for the different forms, arising from variations in molecular packing and conformation. google.com For example, specific signals in the ¹³C ssNMR spectrum can be assigned to the carbon atoms in the aromatic rings, carbonyl groups, and other functional groups of the sitagliptin molecule. google.com An integrated approach combining ssNMR, 3D electron diffraction, and density functional theory (DFT) calculations has been utilized to investigate the structural intricacies of sitagliptin, providing a deeper understanding of its atomic-level structure. nih.gov

Table 2: Representative ¹³C ssNMR Chemical Shifts for a Crystalline Sitagliptin Salt (Form S7 Sulfate) google.com

Peak AssignmentChemical Shift (ppm)
Aromatic/Carbonyl Region120.4
Aromatic/Carbonyl Region149.1
Aromatic/Carbonyl Region171.2

Note: Chemical shifts are referenced and can exhibit slight variations based on the specific crystalline form and experimental conditions.

Diffraction Methods for Crystalline Structure Determination

Diffraction techniques are indispensable for determining the three-dimensional arrangement of atoms in a crystalline solid, providing definitive proof of a specific polymorphic or solvated form.

Single-Crystal X-ray Diffraction (SCXRD) for Atomic Resolution Structures

Single-Crystal X-ray Diffraction (SCXRD) stands as the gold standard for determining the absolute atomic arrangement within a crystal. This technique has been instrumental in solving the crystal structures of different hydrated forms of sitagliptin L-tartrate. rsc.orgrsc.org Through SCXRD, it has been shown that in the solid state, infinite sheets are formed by hydrogen tartrate anions linked by hydrogen bonds. rsc.org These layers are separated by parallel, infinite chains of water molecules, which stabilize the structure by forming additional hydrogen bonds between the sitagliptin cation and the tartrate anion. rsc.orgrsc.org The ability to obtain single crystals suitable for SCXRD has allowed for the detailed structural elucidation of various phases of sitagliptin L-tartrate, including polymorphs and hydrates. rsc.orgscispace.com

Table 3: Crystallographic Data for Sitagliptin L-tartrate Hydrate (B1144303) (Phase 1) rsc.org

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)7.198(1)
b (Å)36.398(7)
c (Å)9.948(2)
β (°)107.56(3)
Volume (ų)2484.0(8)
Z4

Note: These parameters are specific to one of the determined crystal structures and will differ for other polymorphs.

Powder X-ray Diffraction (XRPD) for Phase Identification and Purity Assessment

Powder X-ray Diffraction (XRPD) is a versatile and widely used technique for the characterization of crystalline materials. It provides a unique "fingerprint" for each crystalline phase, making it ideal for identifying polymorphs, solvates, and hydrates, as well as for assessing the purity of a sample. researchgate.netresearchgate.net The XRPD patterns of different crystalline forms of sitagliptin salts, including various tartrate hemihydrate phases, have been extensively studied. rsc.orgresearchgate.net These patterns are characterized by a series of peaks at specific 2θ angles, with the position and intensity of the peaks being dependent on the crystal lattice of the specific form. researchgate.net XRPD is a crucial tool in pharmaceutical development for monitoring solid-form transformations and ensuring the consistency of the API. researchgate.net

Variable Humidity X-ray Powder Diffraction for Hydration Dynamics

Variable Humidity X-ray Powder Diffraction (VH-XRPD) is a powerful technique for studying the effects of moisture on the crystalline structure of a material. By collecting XRPD patterns at different relative humidity (RH) levels, VH-XRPD can reveal hydration and dehydration processes, as well as humidity-induced phase transformations. rsc.orgamericanpharmaceuticalreview.com

Studies on sitagliptin L-tartrate hydrates have utilized VH-XRPD to investigate their hydration and dehydration behavior. rsc.orgrsc.orgscispace.com It was observed that for certain phases of sitagliptin L-tartrate hemihydrate, the water uptake and loss are reversible processes. rsc.org Upon dehydration, these parent hydrates can retain their crystal structures, forming isostructural dehydrates without the collapse of the lattice. rsc.org This behavior is indicative of channel hydrates where water molecules reside in channels within the crystal structure and can be removed without causing significant structural changes. rsc.org The VH-XRPD data is often correlated with results from dynamic vapor sorption (DVS) analysis to provide a comprehensive understanding of the material's interaction with water vapor. rsc.orgscispace.com

Thermal Analysis Techniques for Phase Transitions

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. For sitagliptin tartrate hemihydrate, these methods are instrumental in identifying and quantifying phase transitions such as dehydration, melting, and decomposition.

Differential Scanning Calorimetry (DSC) for Thermal Events

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the thermal properties of pharmaceutical solids. nih.gov It measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov This information reveals key thermal events such as melting, crystallization, and solid-solid phase transitions.

In the analysis of this compound and its related forms, DSC plays a critical role in distinguishing between different crystalline structures (polymorphs) and hydrated states. nih.govrsc.org For instance, studies have shown that different polymorphic forms of sitagliptin L-tartrate hemihydrate exhibit distinct thermal profiles when analyzed by DSC. rsc.org The investigation of various crystalline forms of sitagliptin, including the phosphate monohydrate, anhydrous form, and base form, has demonstrated that DSC can clearly delineate their different melting points. nih.gov The melting point (Tpeak) for sitagliptin base form was found to be 120.29 °C, while for sitagliptin phosphate monohydrate it was 206.37 °C, and for sitagliptin phosphate anhydrous, it was 214.92 °C. nih.gov

DSC measurements are typically performed by heating a small sample in an aluminum pan at a controlled rate, often 10 °C per minute, under a nitrogen purge. rsc.org The resulting thermogram plots heat flow against temperature, with endothermic events (like melting or dehydration) and exothermic events (like crystallization or decomposition) appearing as peaks. For hydrated forms of sitagliptin, DSC curves can show endothermic peaks corresponding to the loss of water molecules, followed by the melting of the anhydrous form. nih.govresearchgate.net The dehydration of sitagliptin phosphate monohydrate, for example, is observed as a distinct thermal event before its melting. nih.gov

Table 1: DSC Thermal Events for Different Sitagliptin Forms

Crystalline Form Thermal Event Peak Temperature (Tpeak) Enthalpy (ΔH)
Sitagliptin Base Form Melting 120.29 °C Not specified
Sitagliptin Phosphate Monohydrate Dehydration 134.43 °C -1.15 J/g
Sitagliptin Phosphate Monohydrate Melting 206.37 °C Not specified

This table presents data from studies on different crystalline forms of sitagliptin, highlighting the distinct thermal behaviors observed through DSC analysis. nih.gov

Thermogravimetric Analysis (TGA) and Derivative Thermogravimetry (DTG) for Dehydration and Degradation Profiles

Thermogravimetric Analysis (TGA) and its derivative, Derivative Thermogravimetry (DTG), are essential thermal analysis techniques for characterizing the dehydration and decomposition of this compound. nih.gov TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere, while DTG provides the first derivative of the TGA curve, highlighting the rate of mass change. nih.gov

These techniques are particularly valuable for quantifying the water content in hydrated forms of sitagliptin and determining their thermal stability. nih.govrsc.org For sitagliptin phosphate monohydrate, TGA/DTG analysis clearly shows a mass loss corresponding to the dehydration event, which occurs between 101 °C and 136 °C, with a peak rate of mass loss at 117.20 °C. nih.gov This initial mass loss is a critical parameter for confirming the hydrated state of the molecule. Following dehydration, further heating reveals the onset of thermal decomposition. For instance, sitagliptin phosphate anhydrous begins to decompose at approximately 216 °C. nih.gov

The experimental setup for TGA typically involves heating a sample in a pan under a controlled atmosphere, such as nitrogen or synthetic air, at a constant heating rate, for example, 10 °C/min. rsc.orgnih.gov The resulting TGA curve plots the percentage of weight loss against temperature. Comparing the TGA curves of different sitagliptin hydrates allows for the differentiation of their dehydration profiles. rsc.org

Table 2: TGA/DTG Data for Sitagliptin Phosphate Forms

Crystalline Form Thermal Event Temperature Range (°C) Mass Loss (%) DTG Peak (°C)
Sitagliptin Phosphate Monohydrate Dehydration 101 - 136 2.9 117.20

This table summarizes the key findings from TGA/DTG analysis of sitagliptin phosphate monohydrate and its anhydrous form, detailing the temperature ranges and mass losses associated with dehydration and decomposition. nih.gov

Vapor Sorption Analysis

Vapor sorption analysis is a critical technique for understanding the interaction of a solid material with moisture, which is a key factor in the stability and handling of pharmaceutical powders.

Dynamic Vapor Sorption (DVS) for Water Uptake and Desorption Kinetics

Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the amount and rate of solvent (typically water) absorption or desorption by a sample as it is exposed to varying relative humidity (RH) at a constant temperature. nih.govrsc.org This analysis is crucial for characterizing the hygroscopicity, stability of hydrated forms, and amorphous content of this compound. rsc.org

DVS studies on different hydrated forms of sitagliptin L-tartrate have revealed complex hydration and dehydration behaviors. rsc.org The DVS isotherm, which plots the change in mass versus RH, can indicate whether a material is non-hygroscopic, hygroscopic, or deliquescent. For some sitagliptin L-tartrate hydrates, the DVS analysis shows that they can absorb additional water at high humidity levels and may exhibit hysteresis, where the desorption curve does not follow the sorption curve. rsc.org This hysteresis can be due to slow equilibration or swelling effects. rsc.org

In a typical DVS experiment, a sample of about 20 mg is first dried at 0% RH and then subjected to a program of increasing and then decreasing RH steps, usually from 0% to 90% and back down. rsc.org The weight change is continuously monitored until equilibrium is reached at each RH step. mdpi.com For one phase of sitagliptin L-tartrate hemihydrate, a total weight gain of 2.3% was observed during the sorption process, which corresponds to approximately 0.7 molar equivalents of water. rsc.org This information is vital for determining the appropriate storage conditions and packaging for the drug product.

Table 3: DVS Analysis Parameters for a Sitagliptin L-Tartrate Hydrate

Parameter Value
Sample Size ~20 mg
Temperature 25 °C
RH Range 0% - 90% - 0%
RH Increments 10%
Total Water Uptake 2.3%

This table outlines the experimental conditions and key results from a DVS analysis of a specific phase of sitagliptin L-tartrate hydrate, illustrating its water sorption characteristics. rsc.org

Chromatographic and Separative Techniques for Purity and Stability Assessment

Chromatographic techniques are indispensable for determining the purity of this compound and for monitoring its stability over time by separating the API from any impurities or degradation products.

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) and, more specifically, Reversed-Phase HPLC (RP-HPLC) are the cornerstone analytical techniques for the quantitative determination and purity assessment of sitagliptin. ijprajournal.comglobalresearchonline.net These methods are highly sensitive, specific, and accurate, making them ideal for routine quality control and stability studies. scispace.comijpbs.com

The development and validation of an RP-HPLC method for sitagliptin involves optimizing several parameters, including the stationary phase (column), mobile phase composition, flow rate, and detection wavelength. ijpbs.com A common approach utilizes a C18 column as the stationary phase. ijpbs.com The mobile phase often consists of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile (B52724), and an aqueous buffer, with the pH adjusted to ensure good peak shape and resolution. ijprajournal.comijpbs.com Detection is typically performed using a UV detector at the wavelength of maximum absorbance for sitagliptin, which is around 266-268 nm. scispace.comijpbs.com

Validated RP-HPLC methods for sitagliptin have demonstrated excellent linearity over a range of concentrations, with high correlation coefficients (r > 0.999). scispace.comijpbs.com The precision of these methods is confirmed by low relative standard deviation (RSD) values for replicate injections. ijprajournal.com The accuracy is typically assessed through recovery studies, with results generally falling within the 98-102% range. ijpbs.com Furthermore, these methods are often designed to be stability-indicating, meaning they can separate the intact drug from its degradation products formed under stress conditions such as acid, base, oxidation, and heat. nih.gov

Table 4: Example of RP-HPLC Method Parameters for Sitagliptin Analysis

Parameter Condition
Column Develosil ODS HG-5 RP C18 (15cm x 4.6mm, 5µm)
Mobile Phase Methanol: Phosphate buffer (pH 4.2) (35:65 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 266 nm
Linearity Range 0-14 µg/mL
Limit of Detection (LOD) 0.001 µg/mL

This table provides an example of a validated RP-HPLC method for the determination of sitagliptin, showcasing typical chromatographic conditions and performance characteristics. ijpbs.com

Table 5: List of Compounds

Compound Name
This compound
Sitagliptin
Sitagliptin phosphate
Sitagliptin phosphate monohydrate
Sitagliptin phosphate anhydrous
Sitagliptin base form
L-Tartaric acid
Methanol
Acetonitrile
Triethylamine
Acetic acid
Water
Sodium hydroxide
Ortho Phosphoric acid
Hydrochloric acid
Hydrogen Peroxide
Simvastatin
Hydrocortisone
Allopurinol
Ondansetron
Aprepitant
Etoricoxib
Cromolyn sodium
Cefazolin sodium
(S)-mandelic acid
(R)-mandelic acid
Tetramethylpyrazine
Gliclazide
Metformin (B114582)
Tert-butyl methyl ether
Ethyl acetate (B1210297)
2-propanol
Acetone
n-heptane sulfonic acid
Sodium phosphate dibasic

Ultra-Performance Liquid Chromatography (UPLC) for High-Resolution Separations

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing sub-2 µm particle columns to achieve higher resolution, sensitivity, and speed of analysis compared to traditional HPLC. ijprajournal.com This technique is particularly valuable for the analysis of sitagliptin, often in combination with other drugs, where high-resolution separation from active ingredients and potential impurities is critical.

The primary advantage of UPLC is its ability to significantly reduce analysis time and solvent consumption while improving separation efficiency. ijprajournal.comnih.gov For instance, a UPLC method was developed for the simultaneous determination of sitagliptin and metformin, achieving good separation with a run time of under 10 minutes. ijprajournal.com Another method successfully separated sitagliptin and metformin in just over 4 minutes. nih.govresearchgate.net The use of smaller particle columns, such as the Acquity UPLC BEH C8 (1.7 µm), allows for efficient separation with high resolution between the main peaks and any impurities. nih.gov

Method development in UPLC often involves optimizing parameters such as the column type, mobile phase composition, pH, and flow rate to achieve the desired separation. nih.govnih.govnih.gov For the separation of sitagliptin and metformin, a UPLC BEH C-8 column with a mobile phase of potassium dihydrogen phosphate and hexane-1-sulfonic acid sodium salt buffer (pH 5.5) and acetonitrile in a gradient program has been shown to be effective. nih.gov The selection of the detector wavelength, commonly around 210 nm or 267 nm, is also crucial for accurate quantification. researchgate.netijpsr.comijcsrr.org

Table 1: Examples of UPLC Methods for Sitagliptin Analysis

Analyte(s) Column Mobile Phase Flow Rate Detection Retention Time (Sitagliptin)
Sitagliptin and MetforminAcquity UPLC BEH C8, 100 x 2.1 mm, 1.7 µmBuffer (10mM KH2PO4 and 2mM hexane-1-sulfonic acid sodium salt, pH 5.5) and Acetonitrile (gradient)0.2 mL/min210 nm~7 min ijprajournal.comnih.gov
Sitagliptin and MetforminSymmetry C18, 100 mm × 2.1 mm, 2.2 μmMethanol (20%), pH 3.5 (isocratic)0.4 mL/min220 nm4.2 min nih.gov
Sitagliptin and ErtugliflozinX-bridge C18, 50 x 2.1 mm, 1.7µ0.01N KH2PO4 (pH 3.0) buffer and Acetonitrile (50:50)1 mL/min240 nm1.465 min ajptr.com
Sitagliptin and SimvastatinSymmetry C18, 2.1 × 100mm, 1.7µmPhosphate Buffer (pH 4.0) and Acetonitrile (30:70)0.4 mL/min213 nm0.509 min researchgate.net
Sitagliptin (Dissolution)BEH C18, 2.1x 50mm, 1.7µmPhosphate Buffer (pH 7.2), Acetonitrile, and Methanol (60:20:20)1 mL/min210 nm1.592 min ijpsr.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Impurity Profiling

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and highly sensitive analytical technique essential for identifying and quantifying impurities in pharmaceutical substances, even at trace levels. mdpi.comjneonatalsurg.com For sitagliptin, this method is crucial for profiling degradation products and potential genotoxic impurities that may arise during synthesis or upon storage. mdpi.comsci-hub.se

A significant application of LC-MS/MS in the analysis of sitagliptin is the detection of N-nitrosamine impurities, such as 7-nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro- nih.govthieme-connect.comresearchgate.nettriazolo[4,3-a]pyrazine (NTTP), which has been identified as a potential genotoxic impurity. mdpi.combohrium.comnih.gov Regulatory agencies have set extremely low acceptable intake limits for such impurities, necessitating highly sensitive analytical methods for their control. shimadzu.comnih.gov

LC-MS/MS methods have been developed and validated to quantify NTTP in sitagliptin active pharmaceutical ingredients (APIs) and drug products. bohrium.comnih.govrsc.org These methods typically utilize a C18 column and a mobile phase consisting of an aqueous buffer (like ammonium (B1175870) formate) and an organic solvent (such as acetonitrile or methanol) in a gradient elution mode. nih.govnih.govrsc.org The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity for quantitative analysis. rsc.orgnih.gov The sensitivity of these methods is demonstrated by low limits of detection (LOD) and quantification (LOQ), with some methods achieving an LOQ as low as 0.005 ppm. mdpi.comnih.govresearchgate.net

Forced degradation studies, where sitagliptin is exposed to stress conditions like acid, base, and oxidation, are often coupled with LC-MS to identify the resulting degradation products. sci-hub.senih.gov This helps in understanding the degradation pathways and ensuring the stability-indicating nature of the analytical methods. researchgate.netsci-hub.se

Table 2: LC-MS/MS Methods for Impurity Analysis in Sitagliptin

Impurity Column Mobile Phase Ionization Mode LOD/LOQ
Stressed Degradation ProductsAcquity BEH C-18, 50×2.1 mm, 1.7 µmA: 10 mM ammonium formate (B1220265) (pH 6.4) B: AcetonitrileESI PositiveNot Specified nih.govthieme-connect.com
7-nitroso impurity (NTTP)Kromasil-100, C18, 100 mm × 4.6 mm, 3.5 µmA: 0.12% formic acid in water B: MethanolESI MRMLOD: 0.002 ppm, LOQ: 0.005 ppm mdpi.comnih.gov
7-nitroso impurity (NTTP)Agilent-ZORBAX SB-C18A: 0.01 mol L−1 ammonium formate in water B: AcetonitrileESI MRMLOQ: 0.098 ppm rsc.orgnih.gov
7-nitroso impurity (NTTP)Not SpecifiedNot SpecifiedUPLC-MS/MSLOQ: 56 ppb (0.056 ng/mL) rsc.org

Morphological Analysis

Scanning Electron Microscopy (SEM) for Particle Morphology and Surface Characteristics

Scanning Electron Microscopy (SEM) is a vital tool for the morphological analysis of pharmaceutical solids. nih.gov It provides high-resolution images of the particle surface, revealing details about crystal size, shape (habit), and texture. mdpi.com These physical properties can significantly influence the bulk characteristics of an active pharmaceutical ingredient, such as flowability, compressibility, and dissolution rate, which are critical for the formulation of a final dosage form. nih.govresearchgate.net

Furthermore, SEM analysis can be used to observe changes in particle morphology that occur during processing or stability studies. For instance, it can confirm the aggregation of crystals during certain crystallization processes. rsc.org The investigation of different hydrates of sitagliptin L-tartrate has also employed SEM, alongside other techniques, to understand their hydration and dehydration behavior. researchgate.net This type of detailed solid-state characterization is fundamental to selecting the most suitable crystalline form for developing a safe and effective pharmaceutical product. nih.govresearchgate.net

Synthetic Pathways and Process Optimization for Sitagliptin Tartrate Hemihydrate

Chemical Synthesis Routes for Sitagliptin (B1680988) L-Tartrate Hemihydrate Formation

The manufacturing of sitagliptin has evolved through several generations of synthetic routes, each improving upon the last in terms of efficiency and environmental impact. The formation of the L-tartrate hemihydrate salt is the final step following the synthesis of the active pharmaceutical ingredient, sitagliptin free base.

A highly improved second-generation synthesis was later developed, which significantly streamlined the process. sci-hub.seresearchgate.net This route centers on the creation of a key dehydrositagliptin intermediate. This intermediate is ingeniously prepared in a one-pot process involving three steps, and it can be isolated directly by filtration in high yield (82%) and purity (>99.6 wt %). sci-hub.seresearchgate.net The final chiral amine is then formed through a highly enantioselective hydrogenation of this intermediate. sci-hub.se

Another approach involves the enantioselective aza-Michael addition of a carbamate (B1207046) to an α,β-unsaturated phenylketone, which establishes the chiral center early in the synthesis. nih.gov Following the creation of the sitagliptin free base through one of these primary routes, it is reacted with L-tartaric acid in a suitable solvent system, often a mixture of an alcohol and water, to crystallize the desired Sitagliptin L-tartrate hemihydrate salt. researchgate.netrsc.org

Asymmetric Synthesis Approaches and Enantiomeric Purity Control of the R-Isomer

Achieving the correct stereochemistry at the chiral β-amino acid core is the most critical aspect of sitagliptin synthesis. The desired (R)-isomer is the biologically active component, and rigorous control of enantiomeric purity is essential. Several distinct strategies for asymmetric synthesis have been developed. google.com

Asymmetric Hydrogenation: This is a dominant strategy in sitagliptin manufacturing. The second-generation synthesis employs a rhodium-based catalyst with a chiral phosphine (B1218219) ligand (e.g., tBu JOSIPHOS) to hydrogenate an unprotected enamine intermediate. sci-hub.seacs.org This method is highly effective, affording the desired (R)-sitagliptin with high enantiomeric excess (ee). sci-hub.se Ruthenium-based catalysts, such as Ru-BIBOP, have also been investigated for the asymmetric hydrogenation of enamine esters, achieving up to 99% ee under optimized conditions. sioc-journal.cn

Biocatalytic Asymmetric Amination: A groundbreaking third-generation approach, developed through a collaboration between Merck and Codexis, utilizes a highly engineered (R)-selective transaminase (TA) enzyme. frontiersin.orgepa.gov This enzyme was created through directed evolution and facilitates the direct conversion of a prositagliptin ketone precursor to (R)-sitagliptin. epa.govnih.gov This biocatalytic route is exceptionally selective, producing sitagliptin with an enantiomeric purity of >99.95% ee, where the undesired S-enantiomer is not detected. epa.govresearchgate.net

Chiral Auxiliary-Based Synthesis: An alternative method involves the use of an inexpensive chiral auxiliary, such as (R)-(+)-phenethylamine. acs.orgnih.gov This auxiliary is used to form a chiral enamine, which then directs a diastereoselective reduction using sodium borohydride (B1222165) and methanesulfonic acid. This approach yields the target diastereomer in a high ratio (92:8), which can then be separated and hydrogenolyzed to afford sitagliptin. acs.orgnih.gov

Diastereomeric Resolution: In some routes, a racemic mixture of a sitagliptin intermediate, such as a β-amino ester, is prepared first. The desired (R)-enantiomer is then isolated through classical resolution. This is achieved by treating the racemic mixture with a chiral resolving agent, like (R)-(-)-mandelic acid, which forms diastereomeric salts that can be separated by crystallization due to differences in their solubility. This method can produce the target enantiomer with purities of 97% or higher. google.com

Comparison of Asymmetric Synthesis Approaches for Sitagliptin
ApproachKey Reagent/CatalystTypical Enantiomeric Excess (ee)Key Features
Asymmetric HydrogenationRh(I)/tBu JOSIPHOS or Ru-BIBOP95% to >99% ee sci-hub.sesioc-journal.cnHigh efficiency and yield; requires metal catalyst and hydrogen pressure. sci-hub.se
Biocatalytic AminationEngineered (R)-selective Transaminase>99.95% ee epa.govresearchgate.netExtremely high enantioselectivity; avoids metal catalysts and harsh conditions; "green" process. epa.govmdpi.com
Chiral Auxiliary(R)-(+)-phenethylamineDiastereomeric ratio of 92:8, leading to high ee after separation acs.orgnih.govUses inexpensive reagents; avoids costly metal catalysts. nih.gov
Diastereomeric Resolution(R)-(-)-mandelic acid>97% ee google.comClassical method; separates enantiomers from a racemic mixture. google.com

Catalyst Application in Sitagliptin Intermediate Synthesis

The choice of catalyst is fundamental to the efficiency and selectivity of sitagliptin synthesis. Both transition-metal catalysts and biocatalysts have been successfully applied on an industrial scale.

Transition-Metal Catalysts: In the second-generation synthesis, a rhodium(I) catalyst paired with the chiral ferrocenyl phosphine ligand tBu JOSIPHOS is used for the asymmetric hydrogenation of the key enamine intermediate. sci-hub.seresearchgate.net This catalytic system is highly efficient, allowing for very low catalyst loadings, as low as 0.15 mol %, while still achieving high yields and excellent enantioselectivity (>95% ee). sci-hub.seresearchgate.net The reaction is typically performed in methanol (B129727) under hydrogen pressure. sci-hub.se Ruthenium catalysts, specifically with BIBOP-type ligands, have also proven effective for the asymmetric hydrogenation of related sitagliptin intermediates, demonstrating the versatility of metal-catalyzed approaches. sioc-journal.cn

Biocatalysts (Enzymes): The most significant catalytic innovation in sitagliptin manufacturing is the use of an engineered transaminase enzyme. epa.govmdpi.com Natural transaminases showed negligible activity towards the bulky prositagliptin ketone. epa.govnih.gov Through a process of directed evolution, a biocatalyst was developed with over 25,000-fold improvement in activity, enabling the conversion of 200 g/L of the ketone precursor into the desired (R)-amine with >99.95% ee. epa.govresearchgate.net This enzymatic process operates in an aqueous medium (with DMSO as a co-solvent) under mild conditions, representing a major advance in industrial biocatalysis. epa.govresearchgate.net

In addition to transaminases, other enzymes are used in related biocatalytic cascade systems. For instance, lipases (like Candida rugosa lipase) or esterases are used to hydrolyze a β-keto ester to the corresponding β-keto acid, which is then converted by a transaminase to the final β-amino acid intermediate. frontiersin.orgresearchgate.netresearchgate.net

Catalysts in Sitagliptin Synthesis
Catalyst TypeSpecific ExampleReaction StepKey Advantages
Homogeneous Metal Catalyst[Rh(COD)Cl]₂ / tBu JOSIPHOSAsymmetric Hydrogenation of EnamineHigh turnover number, excellent enantioselectivity, low catalyst loading (0.15 mol %). sci-hub.seresearchgate.net
Homogeneous Metal CatalystRu-BIBOP complexAsymmetric Hydrogenation of Enamine EsterHigh yield (97%) and enantioselectivity (99% ee). sioc-journal.cn
BiocatalystEngineered (R)-selective TransaminaseAsymmetric Amination of KetoneExceptional enantiopurity (>99.95% ee), mild reaction conditions, environmentally friendly. epa.govresearchgate.net
BiocatalystLipase / EsteraseEster Hydrolysis in Cascade ReactionEnables one-pot multi-enzyme systems starting from ester substrates. frontiersin.orgresearchgate.net

Process Design and "Green Chemistry" Principles in Manufacturing

The evolution of the sitagliptin synthesis is a landmark case study in the application of "Green Chemistry" principles to pharmaceutical manufacturing. sci-hub.semdpi.com The goal has been to develop processes that are not only efficient and cost-effective but also safer and more environmentally sustainable.

The first-generation process, while effective for producing initial clinical supplies, was suboptimal from a green chemistry perspective due to its length (eight steps) and the use of stoichiometric reagents. sci-hub.se

The development of the biocatalytic route is considered a pinnacle of green chemistry in practice, earning a Presidential Green Chemistry Challenge Award. epa.govpharmafile.com This enzymatic process offers numerous advantages over the metal-catalyzed hydrogenation:

Waste Reduction: It achieves a 19% reduction in total waste. pharmafile.com

Elimination of Hazardous Materials: It completely eliminates the need for the expensive and toxic heavy metal (rhodium) catalyst and the associated risk of product contamination. epa.govmdpi.com

Improved Safety: The process avoids high-pressure hydrogenation (250 psi), which requires specialized and costly equipment. epa.govresearchgate.net

Use of Benign Solvents: The reaction is carried out primarily in water, a green solvent. mdpi.com

Biodegradability: The enzyme catalyst is biodegradable. mdpi.com

This shift from a metal-catalyzed process to a biocatalytic one demonstrates a commitment to designing inherently safer and more sustainable manufacturing routes, aligning perfectly with the core principles of green chemistry. mdpi.com

Impact of Crystallization Conditions and Solvent Composition on Solid Form Properties

The final stage of manufacturing involves the crystallization of the drug substance into a specific solid form with desired physical properties. Sitagliptin L-tartrate is known to have a complex solid-state chemistry, existing as multiple hydrated polymorphic forms. researchgate.netrsc.org

Sitagliptin L-tartrate can crystallize into at least four distinct hemihydrate polymorphs (designated as Phase 1, Phase 2, etc.) and one tetrahydrate. rsc.orgrsc.org These hemihydrates are true polymorphs, meaning they share the same chemical composition (a 2:2:1 ratio of sitagliptin:tartrate:water) but differ in their crystal lattice arrangement. researchgate.netrsc.org This polymorphism has significant implications for the stability and manufacturability of the final product.

The crystallization behavior and the relative thermodynamic stability of these polymorphs are highly dependent on the solvent system used. researchgate.netrsc.org The choice of solvent, solvent-to-water ratio, temperature, and cooling rate are critical parameters that must be precisely controlled to ensure the consistent production of the desired solid form, which is typically the most thermodynamically stable polymorph under ambient conditions (Phase 1). rsc.orgrsc.org

Studies have been conducted in a variety of solvent systems, including mixtures of water with 2-propanol, methanol, ethanol (B145695), acetone, and acetonitrile (B52724). rsc.org For example, a controlled crystallization process might involve dissolving Sitagliptin L-tartrate in a specific volumetric mixture of 2-propanol and water (e.g., 8:2) at an elevated temperature (e.g., 75°C). researchgate.net The solution is then cooled in a controlled manner, and seeding with crystals of the desired polymorph is often employed to direct the crystallization and prevent the formation of undesired or metastable forms. researchgate.net In situ monitoring techniques are used to optimize and control the process, ensuring the desired solid-state attributes of the final product. researchgate.net The water molecules in the crystal lattice play a crucial role in stabilizing the structure through hydrogen bonding with the sitagliptin cation and tartrate anion. rsc.orgresearchgate.net

Degradation Pathways and Stability Indicating Methods for Sitagliptin Tartrate Hemihydrate

Forced Degradation Studies Under Stress Conditions

Forced degradation, or stress testing, is a crucial process in pharmaceutical development that helps to identify the likely degradation products of a drug substance. This involves subjecting the compound to various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. jocpr.comcore.ac.uk Studies on sitagliptin (B1680988) have revealed its susceptibility to degradation under specific conditions.

Hydrolytic Degradation: Sitagliptin demonstrates significant degradation in both strongly acidic and alkaline environments. nih.govsci-hub.se The degradation follows first-order kinetics and is most rapid in solutions of 2 M HCl and 2 M NaOH. nih.govsci-hub.se In 2.5M hydrochloric acid at 60°C, the formation of two degradation products, DP1 and DP2, has been observed. researchgate.netufrgs.br Alkaline conditions are also a major degradation pathway. nih.gov Conversely, the drug is relatively stable in neutral and pH 4 buffer solutions. sci-hub.se

Oxidative Degradation: Sitagliptin is susceptible to oxidative degradation. ijpsr.comseejph.com Studies have shown significant degradation in the presence of hydrogen peroxide (H2O2). sci-hub.seijpsr.com One study reported 31.24% degradation under oxidative stress. sci-hub.se

Photolytic Degradation: Exposure to UV light can also lead to the degradation of sitagliptin. seejph.comscielo.br Photolytic degradation studies, exposing the drug to UV light at 200 Watt/m² for 18 hours, have been conducted to assess its stability. scielo.br

Thermal Degradation: Thermal stress can also induce degradation of sitagliptin. ijpsr.comscielo.br Studies have been performed by exposing the drug to dry heat at 80°C for 24 hours to evaluate its thermal stability. scielo.br

The following table summarizes the forced degradation conditions and the observed extent of degradation for sitagliptin.

Stress ConditionReagent/MethodTemperatureDurationExtent of DegradationReference
Acidic Hydrolysis 2 M HCl--High degradation nih.govsci-hub.se
1 N HCl60 °C30 minSignificant scielo.br
2.5 M HCl60 °C-Formation of DP1 and DP2 researchgate.netufrgs.br
Alkaline Hydrolysis 2 M NaOH--High degradation nih.govsci-hub.se
1 N NaOH--Significant scielo.br
Oxidative Degradation 6% H2O2--Significant scielo.br
H2O2--Significant ijpsr.com
Photolytic Degradation UV Light-18 hSusceptible seejph.comscielo.br
Thermal Degradation Dry Heat80 °C24 hSusceptible scielo.br

Identification and Characterization of Degradation Products and Impurities using Spectroscopy and Mass Spectrometry

Following forced degradation studies, the next critical step is the identification and characterization of the resulting degradation products and impurities. This is accomplished using a combination of sophisticated analytical techniques, primarily spectroscopy and mass spectrometry.

Researchers have successfully isolated and characterized several degradation products of sitagliptin. ijpsr.compsu.edu Techniques such as high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy have been instrumental in elucidating the structures of these degradants. ijpsr.com For instance, under acidic conditions, two primary degradation products, identified as DP1 and DP2, have been isolated and their structures proposed based on UPLC-UV/MS analysis. researchgate.netufrgs.br The molecular ions for DP1 and DP2 were observed at m/z 193.08 and m/z 234.09, respectively. researchgate.net

In other studies, three previously unreported impurities have been identified and characterized using mass and NMR spectroscopy. ijpsr.compsu.edu These impurities are:

3-(trifluoromethyl)-6,7-dihydro nih.govrsc.orgmdpi.comtriazolo[4,3-a]pyrazin-8(5H)-one

(2E)-1-[3-(trifluoromethyl)-5,6-dihydro nih.govrsc.orgmdpi.comtriazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)but-2-en-1-one

(3E)-1-[3-(trifluoromethyl)-5,6-dihydro nih.govrsc.orgmdpi.comtriazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)but-3-en-1-one

The table below details some of the identified degradation products of sitagliptin and the analytical techniques used for their characterization.

Degradation Product / ImpurityStress Conditionm/zAnalytical Technique(s)Reference
DP1 Acidic (2.5 M HCl)193.08UPLC-UV/MS researchgate.net
DP2 Acidic (2.5 M HCl)234.09UPLC-UV/MS researchgate.net
Imp-1 Acidic193.0LC-MS researchgate.net
Imp-4 Basic234.20LC-MS researchgate.net
3-(trifluoromethyl)-6,7-dihydro nih.govrsc.orgmdpi.comtriazolo[4,3-a]pyrazin-8(5H)-one Stress Study-Mass and NMR spectroscopy ijpsr.compsu.edu
(2E)-1-[3-(trifluoromethyl)-5,6-dihydro nih.govrsc.orgmdpi.comtriazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)but-2-en-1-one Stress Study-Mass and NMR spectroscopy ijpsr.compsu.edu
(3E)-1-[3-(trifluoromethyl)-5,6-dihydro nih.govrsc.orgmdpi.comtriazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)but-3-en-1-one Stress Study-Mass and NMR spectroscopy ijpsr.compsu.edu
(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid Acidic Hydrolysis-- mdpi.com
3-(trifluoromethyl)-5,6,7,8-tetrahydro nih.govrsc.orgmdpi.comtriazolo[4,3-a]pyrazine Acidic Hydrolysis-- mdpi.com
SITA-D3 Oxidative-- mdpi.com
SITA-D4 Oxidative-- mdpi.com
SITA-D5 Oxidative-- mdpi.com

Development and Validation of Stability-Indicating Analytical Methods

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product over time. For sitagliptin, various stability-indicating methods have been developed, primarily using reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC). jocpr.comcore.ac.ukijpsr.comijpsr.comscispace.com

These methods are designed to separate the intact drug from its degradation products and any process-related impurities, ensuring that the assay results accurately reflect the stability of the drug. scispace.com The development of these methods often follows the principles of Analytical Quality by Design (AQbD), which involves a systematic approach to method development and validation. seejph.comresearchgate.net

Validation of these methods is performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, robustness, and the limits of detection (LOD) and quantification (LOQ). ijpsr.comijpsr.comresearchgate.net

The table below provides an overview of some of the developed stability-indicating analytical methods for sitagliptin.

Analytical TechniqueColumnMobile PhaseDetectionKey Validation ParametersReference
RP-HPLC Poroshell 120 EC-C18 (3 x 150mm, 2.7µ)5mM ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) (gradient)210nmLinear (10-500µg/ml), accurate, precise, specific, robust ijpsr.compsu.edu
RP-HPLC Waters Cosmosil C18 (250 mm x 4.6 mm; 5 µm)5mM ammonium acetate and methanol (B129727) (gradient)268nmAccurate, precise, linear, robust, defined LOD & LOQ ijpsr.com
RP-UPLC ---LOD: 0.19 µg/mL, LOQ: 0.56 µg/mL, Recovery: 99.15-100.54% seejph.comresearchgate.net
HPTLC TLC aluminium plates precoated with silica (B1680970) gel 60F254Ethyl acetate: methanol: formic acid (8.5:1:0.5 v/v/v)265nmLinear (500-2500 ng/band), LOD: 124.36 ng/band, LOQ: 376.87 ng/band ijpsr.com
RP-HPLC Symmetry shield C18 (150mm, 4.6mm, 3.5μ)0.3% perchloric acid and methanol (70:30, v/v)-Linear, accurate, precise, specific, robust jocpr.com
RP-HPLC Poroshell 120 EC-C18 (100 × 4.6 mm, 2.7 µm)Methanol:water:triethylamine:acetic acid (60:40:0.1:0.1)268nmLinear (100-1000 µg/mL), LOD: 10 µg/mL, LOQ: 30 µg/mL scispace.com

Long-Term Solid-State Stability of Salt Hydrates

The solid-state stability of a pharmaceutical salt, particularly a hydrate (B1144303), is of paramount importance as it can affect the physical and chemical properties of the drug substance. Sitagliptin can exist in various salt forms, including hydrochloride and hemisulfate, which have shown good stability. google.comgoogle.com

Sitagliptin L-tartrate can form at least four distinct hemihydrate polymorphs. rsc.orgscispace.comresearchgate.net These are true polymorphs, meaning they have the same chemical composition and water ratio but differ in their crystal lattice arrangement. rsc.orgscispace.com The stability relationship between these polymorphs can be complex and is often influenced by the solvent composition during crystallization. rsc.orgscispace.com

The presence of water in the crystal structure of a hydrate can play a stabilizing role by forming additional hydrogen bonds. researchgate.net However, changes in humidity can potentially lead to conversions between hydrate and anhydrate forms, which can impact the drug's stability and solubility. google.comgoogle.com For example, a non-solvated form of sitagliptin sulfate (B86663) showed an increase in water content, corresponding to a conversion from a hemihydrate to a dihydrate form when stored at high relative humidity. google.comgoogle.com

The thermal stability of different forms of sitagliptin has also been investigated. Sitagliptin phosphate (B84403) monohydrate and anhydrous forms are more thermostable than the base molecule. mdpi.comresearchgate.net The melting points differ, with the base form having a lower melting point (120.29 °C) compared to the phosphate monohydrate (206.37 °C) and anhydrous (214.92 °C) forms. mdpi.comresearchgate.net

Computational and Theoretical Chemistry Applications to Sitagliptin Tartrate Hemihydrate

Density Functional Theory (DFT) Calculations for Spectroscopic Parameter Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. In pharmaceutical sciences, DFT calculations are frequently employed to predict spectroscopic parameters, which can then be compared with experimental data from techniques like Nuclear Magnetic Resonance (NMR) and infrared spectroscopy to validate molecular structures.

While specific studies focusing solely on DFT calculations for predicting the NMR parameters of sitagliptin (B1680988) tartrate hemihydrate are not prominent in the reviewed literature, the methodology is widely applied to related and complex molecules. researchgate.net For instance, DFT has been used in conjunction with XRD and NMR to study the structure of other active pharmaceutical ingredients. researchgate.net The general process involves calculating theoretical chemical shifts or vibrational frequencies based on the optimized molecular geometry. Comparing these computed values with experimental spectra helps confirm the atomic connectivity and conformational arrangement of the molecule in its crystal lattice. This combined experimental and computational approach is invaluable for the unambiguous characterization of new solid forms. researchgate.net

Predictive Models for Hydrate (B1144303) Formation (e.g., MACH Approach)

Predicting the formation of molecular crystalline hydrates is a significant challenge in pharmaceutical development. The Mapping Approach for Crystal Hydrates (MACH) is a computational method designed to predict favorable positions for water molecule insertion into a crystal lattice, thereby predicting hydrate stoichiometry and structure. pnas.org

The MACH approach was successfully tested on the patented phase 2 hemihydrate of sitagliptin L-tartrate (SLTPH2). pnas.org This model uses the dehydrated crystal framework as a starting point and systematically evaluates potential water insertion sites based on the chemical features of the local environment and void regions. pnas.org

Analysis of Structural Voids and Water Insertion Mechanisms in Dehydrated Forms

The dehydrated framework of sitagliptin L-tartrate phase 2 hemihydrate (SLTPH2) presents a fascinating case for studying water insertion mechanisms. The dehydrated crystal structure, which can be generated computationally or obtained experimentally, exhibits a variety of physically and chemically diverse void environments. researchgate.net These voids serve as a template for understanding how the material rehydrates. researchgate.net

Analysis shows that the void spaces within the SLTPH2 framework are not uniform. pnas.org Some regions contain large, hydrophobic voids, primarily associated with the trifluoromethyl and trifluorophenyl groups of the sitagliptin cation. pnas.org Other areas feature small, tight hydrophilic pockets, defined by the polar functional groups of the tartrate anion. pnas.org

The water insertion mechanism, as elucidated by computational models like MACH, is not a random filling of these voids. Instead, water molecules are selectively inserted into the small hydrophilic pockets. This is because these locations allow for optimal hydrogen bonding with the tartrate's carboxylate and hydroxyl groups, leading to a stable energetic state for the resulting hemihydrate. pnas.org The larger hydrophobic voids remain empty, as water insertion in these areas would be energetically unfavorable. pnas.org This selective insertion mechanism explains the specific stoichiometry of the hemihydrate and highlights the importance of analyzing the precise chemical nature of structural voids, rather than just their size, when studying hydration and dehydration processes.

Table 2: A summary of findings from the computational analysis of structural voids and water insertion in the dehydrated framework of SLTPH2 using the MACH approach. pnas.org

Compound Names Mentioned in the Article

Compound Name
Sitagliptin
Sitagliptin L-tartrate
Sitagliptin L-tartrate hemihydrate
Sitagliptin tartrate
Hydrogen tartrate
Water

Pharmaceutical Engineering and Formulation Aspects of Sitagliptin Tartrate Hemihydrate

Impact of Solid-State Forms on Pharmaceutical Processing (e.g., Processability)

The crystalline structure of an active pharmaceutical ingredient (API) is a critical determinant of its physicochemical properties, which in turn significantly impact its processability during the manufacturing of dosage forms. researchgate.netnih.gov Different solid-state forms of a drug, such as polymorphs, solvates, and hydrates, can exhibit variations in properties like solubility, stability, and flowability. researchgate.netnih.gov

For sitagliptin (B1680988), various salt forms and their crystalline structures have been investigated to find a form with optimal characteristics for formulation. google.comgoogle.com The aim is to achieve good chemical and physical stability, low hygroscopicity, and favorable processability. google.com The solid-state form of sitagliptin tartrate hemihydrate, for instance, influences its behavior during key manufacturing steps like blending, granulation, and compression. geneesmiddeleninformatiebank.nl

The selection of a specific polymorphic form is crucial as it can affect the final product's quality and performance. europa.eu For example, some polymorphic forms of sitagliptin phosphate (B84403) have been found to be metastable and can convert to other forms under normal storage or manufacturing conditions, which can be undesirable. google.com Therefore, a thorough understanding and control of the solid-state form of this compound are essential for consistent and robust pharmaceutical manufacturing.

Table 1: Comparison of Properties of Different Sitagliptin Salt Forms

Salt FormKey CharacteristicsImpact on ProcessabilityReference
Sitagliptin Phosphate Monohydrate Marketed form, well-characterized.Can be metastable and convert to other forms. google.com google.com
Sitagliptin Phosphate Anhydrous Another crystalline form.More thermostable than the base molecule. researchgate.netnih.gov researchgate.netnih.gov
Sitagliptin Fumarate Polymorphic form-I consistently produced.Controlled by XRPD to ensure consistency. europa.eu europa.eu
Sitagliptin Hydrochloride Exhibits a high melting point.Good stability, but different polymorphs exist. google.com google.com
Sitagliptin Hemisulfate High solubility in water.Excellent stability. google.comgoogle.com google.comgoogle.com

Strategies for Controlling Polymorphism in Manufacturing

Polymorphism, the ability of a substance to exist in more than one crystalline form, is a critical consideration in pharmaceutical manufacturing as different polymorphs can have different physical properties. nih.gov For sitagliptin, several polymorphic forms have been identified, and controlling these during manufacturing is vital to ensure product consistency and quality. europa.eursc.org

Strategies to control polymorphism in the manufacturing of this compound often involve a direct design approach to define and control the crystallization process design space. rsc.org This includes careful selection of solvents, temperature, and other process parameters. rsc.org For example, the crystallization and transformation behavior of sitagliptin L-tartrate hemihydrate polymorphs are strongly influenced by the solvent composition. rsc.org

The manufacturing process for drug products containing this compound typically involves steps like wet granulation, where control of polymorphism is crucial. geneesmiddeleninformatiebank.nl It has been demonstrated that the polymorphic form of the drug substance remains intact during manufacturing and stable over the storage period. geneesmiddeleninformatiebank.nl Techniques such as X-ray powder diffraction (XRPD) are used to monitor and control the polymorphic form of the active substance. europa.eu

Table 2: Polymorphic Forms of Sitagliptin L-Tartrate Hemihydrate and their Characteristics

Polymorphic FormKey CharacteristicsStability and TransformationReference
Phase 1 Highest density and melting point, lowest dissolution rate. Selected as the lead candidate for development.Thermodynamically preferred crystal form. rsc.orgrsc.org
Phase 2 A true packing polymorph of Phase 1.Transformation behavior influenced by solvent composition. rsc.orgrsc.org
Phase 3 Highest dissolution rate.Transformation behavior influenced by solvent composition. rsc.org
Phase M Described in a patent by Merck.Rapidly converts to Phase 2 in certain media. rsc.org

Investigation of Drug-Excipient Compatibility in Formulations

Drug-excipient compatibility studies are a fundamental part of formulation development to ensure the stability and efficacy of the final pharmaceutical product. researchgate.net For sitagliptin, these studies are crucial to identify any potential interactions with commonly used pharmaceutical excipients. tib.euresearchgate.net

Differential scanning calorimetry (DSC) is a primary technique used to screen for incompatibilities between sitagliptin and various excipients. tib.euresearchgate.net Studies have shown that sitagliptin is compatible with excipients like microcrystalline cellulose, croscarmellose, and pregelatinized starch. tib.euresearchgate.net However, some interactions have been observed with magnesium stearate, ascorbic acid, and citric acid. tib.euresearchgate.net In some mixtures, a transformation of dehydrated sitagliptin to its monohydrate form was observed. tib.eu

The influence of processing conditions, such as simple blending, co-grinding, or kneading, on the stability of the drug-excipient mixture is also evaluated. tib.eu Supportive analytical techniques like X-ray diffractometry and Fourier-transform infrared spectroscopy (FT-IR) are used to interpret the DSC results and confirm compatibility. tib.euresearchgate.net These investigations are essential for selecting suitable excipients to develop a stable film-coated tablet formulation of sitagliptin. tib.euresearchgate.net

Table 3: Compatibility of Sitagliptin with Common Pharmaceutical Excipients

ExcipientCompatibilityObserved InteractionsAnalytical TechniqueReference
Microcrystalline Cellulose Compatible-DSC, XRPD, FT-IR tib.euresearchgate.net
Croscarmellose Compatible-DSC, XRPD, FT-IR tib.euresearchgate.net
Pregelatinized Starch Compatible-DSC, XRPD, FT-IR tib.euresearchgate.net
Magnesium Stearate Some InteractionPotential for interaction.DSC tib.euresearchgate.net
Ascorbic Acid Some InteractionPotential for interaction.DSC tib.euresearchgate.net
Citric Acid Some InteractionPotential for interaction.DSC tib.euresearchgate.net
Lactose Potential IncompatibilityMaillard reaction with the amino group of sitagliptin.- researchgate.net

Development of Stable Amorphous Forms with Crystallization Inhibitors

Amorphous forms of drugs can offer advantages in terms of solubility and dissolution rate, but they are thermodynamically unstable and tend to crystallize over time. The development of stable amorphous forms often requires the use of crystallization inhibitors. While the provided search results focus heavily on the crystalline forms of sitagliptin, the general principles of stabilizing amorphous forms are relevant. Instabilities in amorphous forms can arise from factors like absorbed water, which can act as a plasticizer and promote crystallization. researchgate.net The use of hot melt coating with hydrophobic agents has been explored to improve the stability of sitagliptin phosphate monohydrate, which could be a strategy adaptable to amorphous forms. researchgate.net

Influence of Physical Properties of Co-crystals on Dissolution Behavior

Co-crystals are crystalline structures composed of two or more different molecules in the same crystal lattice. They are engineered to modify the physicochemical properties of an API, such as solubility and dissolution rate. For sitagliptin, co-crystal screening has been conducted, and co-crystals with (S)-mandelic acid and (R)-mandelic acid have been identified. researchgate.net

The physical properties of these co-crystals, such as their crystal structure and hydrogen bonding, directly influence their dissolution behavior. researchgate.net The intrinsic dissolution rates of different polymorphic forms of sitagliptin L-tartrate hemihydrate have been measured, showing a clear link between the solid-state form and its dissolution characteristics. rsc.org For instance, Phase 3 of sitagliptin L-tartrate hemihydrate has the highest dissolution rate, while Phase 1 has the lowest. rsc.org This demonstrates that by selecting or engineering a specific co-crystal or polymorphic form, the dissolution profile of sitagliptin can be tailored.

The formation of salt hydrates, which can be considered a type of multicomponent system, also significantly impacts dissolution. acs.org The improved solubility and dissolution of organic salts of other drugs, like allopurinol, highlight the potential of this approach for enhancing the biopharmaceutical properties of sitagliptin. acs.org

Pre Clinical Pharmacological and Mechanistic Investigations of Sitagliptin

Enzyme Inhibition Kinetics: Dipeptidyl Peptidase-4 (DPP-4) Selectivity

Sitagliptin (B1680988) is a potent and highly selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). nih.gov Mechanistic studies have characterized it as a competitive and reversible inhibitor of DPP-4. nih.govnih.gov The inhibition kinetics of sitagliptin are described as fast-binding, distinguishing it from some other DPP-4 inhibitors that exhibit slow-binding kinetics. nih.gov

The selectivity of sitagliptin for DPP-4 is a critical aspect of its pharmacological profile. It shows a high degree of selectivity for DPP-4 when compared to other closely related proteases, such as DPP-8 and DPP-9. nih.govwikipedia.org Inhibition of DPP-8 or DPP-9 has been associated with toxicity in preclinical animal models, making the high selectivity of sitagliptin for DPP-4 advantageous. merck.ca Studies have demonstrated that sitagliptin's selectivity for DPP-4 is over 2,600 times greater than for other enzymes in the DPP family. nih.gov This high selectivity is attributed to its strong binding to the S2-extensive site of the DPP-4 enzyme, a site that is absent in peptidases like DPP-8 and DPP-9. nih.gov

The inhibitory potency of sitagliptin against DPP-4 has been quantified in various studies. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of an inhibitor required to reduce enzyme activity by half, are in the low nanomolar range. For instance, an analog of sitagliptin, des-fluoro-sitagliptin, which has virtually identical potency and pharmacokinetic properties, demonstrated IC50 values of 27 nmol/L and 97 nmol/L against human and mouse DPP-4, respectively. diabetesjournals.org The nature of the inhibition is competitive, meaning the IC50 value increases linearly with the concentration of the substrate. nih.gov

ParameterValueEnzyme SourceReference
Inhibition Type Competitive, Reversible- nih.govnih.gov
IC50 (vs. human DPP-4) ~20 nMHuman nih.gov
IC50 (des-fluoro-sitagliptin vs. human DPP-4) 27 nmol/LHuman diabetesjournals.org
IC50 (des-fluoro-sitagliptin vs. mouse DPP-4) 97 nmol/LMouse diabetesjournals.org
Selectivity (vs. DPP-8/DPP-9) >2,600-fold- nih.gov

Table 1: Enzyme Inhibition Kinetics and Selectivity of Sitagliptin for DPP-4.

Modulation of Incretin (B1656795) Hormone Levels (GLP-1 and GIP) in Glucose Homeostasis

Sitagliptin exerts its primary pharmacological effect by preventing the degradation of incretin hormones, principally glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). merck.canih.gov These hormones are released by the intestine throughout the day, with levels increasing in response to meals. drugbank.com They play a crucial role in glucose homeostasis through a mechanism known as the "incretin effect," which involves stimulating glucose-dependent insulin (B600854) secretion from pancreatic β-cells. oup.com

The enzyme DPP-4 is responsible for the rapid inactivation of GLP-1 and GIP, cleaving them into non-insulinotropic products. nih.gov By inhibiting DPP-4, sitagliptin increases the circulating concentrations of the active forms of GLP-1 and GIP. merck.ca Preclinical studies have consistently demonstrated this effect. In nonhuman primates, oral administration of sitagliptin led to elevated plasma and cerebrospinal fluid (CSF) concentrations of both GLP-1 and GIP. nih.gov Similarly, studies in rats showed that treatment with a sitagliptin analog for three weeks resulted in a dose-dependent increase in plasma active GLP-1 levels. researchgate.net This enhancement of active incretin levels leads to increased insulin release and improved glucose control. merck.camdpi.com The glucose-lowering effects of DPP-4 inhibitors in mice have been shown to be mediated by both GLP-1 and GIP. nih.gov

Interestingly, some studies suggest that sitagliptin may also directly stimulate the secretion of GLP-1 from intestinal L-cells, independent of its DPP-4 inhibitory activity. oup.comnih.gov This proposed mechanism involves the activation of protein kinase A and MEK-ERK1/2-dependent pathways within the L-cells. oup.com

Animal ModelSitagliptin EffectOutcomeReference
Nonhuman Primates Elevated plasma and CSF GLP-1 levelsExtended circulation of protective peptides nih.gov
Nonhuman Primates Elevated plasma and CSF GIP levelsExtended circulation of protective peptides nih.gov
Rats Dose-dependent increase in plasma active GLP-1- researchgate.net
Mice Increased active GLP-1 and GIP levelsMediated acute glucose-lowering effects nih.gov

Table 2: Preclinical Effects of Sitagliptin on Incretin Hormone Levels.

Impact on Glucagon (B607659) Secretion Mechanisms

In addition to its effects on insulin secretion, sitagliptin influences glucose homeostasis by modulating glucagon secretion from pancreatic α-cells. drugbank.com This action is primarily mediated by the increased levels of active GLP-1. oup.com GLP-1 is known to suppress glucagon release in a glucose-dependent manner, meaning it lowers glucagon levels when glucose is high but does not suppress it during periods of low glucose, thereby mitigating the risk of hypoglycemia. drugbank.comoup.com

Assessment of Pancreatic Effects in Preclinical Animal Models

Extensive preclinical toxicology studies have been conducted to evaluate the effects of sitagliptin on the pancreas in various animal models. These studies aimed to identify any potential for gross or histomorphological changes, including pancreatitis. nih.govnih.gov Long-term studies involving the oral administration of sitagliptin were performed in rats and mice for up to two years, in dogs for up to one year, and in monkeys for three months. nih.govresearchgate.net

Across these studies in multiple species, there was no evidence of treatment-related acute pancreatitis or other adverse histomorphological changes in the pancreas, even at plasma exposure levels substantially higher than those expected in humans. nih.govresearchgate.net For example, in monkeys, the highest dose studied resulted in an exposure approximately 28 times greater than the human exposure at the recommended clinical dose, with no observable pancreatic changes. nih.govresearchgate.net

In a study using a transgenic rat model overexpressing human islet amyloid polypeptide (a potential model for type 2 diabetes), long-term administration of sitagliptin did not show a significant increase in pancreatitis compared to control groups. nih.gov Another study in mice found that, unlike GLP-1 receptor agonists, sitagliptin did not significantly alter the expression of pancreatic genes associated with the development of pancreatitis. nih.gov However, some research in diabetic rat models has noted that while sitagliptin did not show detrimental effects on the exocrine pancreas, it did exhibit a cytoprotective effect on β-cells, leading to an increase in the number and size of pancreatic islets compared to untreated diabetic rats. mdpi.com A long-term study with a sitagliptin analog in a mouse model of type 2 diabetes also showed preservation of pancreatic β-cell mass and function. diabetesjournals.org

Animal ModelDuration of StudyKey FindingsReference
Rats Up to 2 yearsNo evidence of drug treatment-related gross or histomorphological changes in the pancreas. nih.govresearchgate.net
Mice Up to 2 yearsNo evidence of drug treatment-related gross or histomorphological changes in the pancreas. nih.govresearchgate.net
Dogs Up to 1 yearNo evidence of drug treatment-related gross or histomorphological changes in the pancreas. nih.govresearchgate.net
Monkeys 3 monthsNo evidence of drug treatment-related gross or histomorphological changes in the pancreas, even at high exposure margins. nih.govresearchgate.net
Diabetic Rat Model 4 weeksNo evidence of pancreatic injury; cytoprotective effect on β-cells observed. mdpi.com
Diabetic Mouse Model 11 weeksPreservation of pancreatic β-cell mass and function. diabetesjournals.org

Table 3: Summary of Pancreatic Effects of Sitagliptin in Preclinical Animal Models.

Intellectual Property and Patent Landscape of Sitagliptin Tartrate Hemihydrate

Analysis of Patented Crystalline Forms and Salt Derivatives of Sitagliptin (B1680988) (including Tartrate Hemihydrate)

The development of sitagliptin has led to the patenting of various crystalline forms and salt derivatives, a common strategy in the pharmaceutical industry to enhance stability, improve manufacturing processes, and extend market exclusivity. The initial patents for sitagliptin covered the hydrochloride and phosphate (B84403) salts. google.comjustia.com However, the dihydrogenphosphate salt, particularly its crystalline monohydrate form, was found to offer significant advantages in terms of chemical and physical stability over the free base and the hydrochloride salt. jdsupra.com This led to the commercialization of sitagliptin phosphate monohydrate. justia.comgoogle.com

Beyond the phosphate salt, extensive research has been conducted on other forms, including the tartrate salt. Multiple crystalline forms of sitagliptin L-tartrate have been identified and patented. For instance, different polymorphic hemihydrates of sitagliptin L-tartrate have been claimed, each with a unique crystal lattice structure. scispace.com These polymorphs, while having the same chemical composition, can exhibit different physical properties. scispace.comgoogle.com

The patent literature describes a variety of sitagliptin salts and their crystalline forms, highlighting the ongoing efforts to discover novel solid-state forms with improved properties. justia.com This includes salts such as benzene (B151609) sulfonate, p-toluene sulfonate, and 10-camphorsulfonic acid, among others. justia.com The existence of numerous patented crystalline forms, or polymorphs, for a single compound like sitagliptin underscores the complexity of its solid-state chemistry. google.com

Interactive Table: Patented Sitagliptin Salts and Crystalline Forms

Salt/FormPatent Number/ReferenceKey Characteristics
Sitagliptin HydrochlorideU.S. Pat. No. 6,699,871 justia.comOne of the initially disclosed salt forms. google.comjustia.com
Sitagliptin Phosphate Dihydrogenphosphate MonohydrateU.S. Pat. No. 7,326,708 justia.commerck.comThe commercially marketed form, known for its enhanced stability. justia.comjdsupra.com
Sitagliptin L-Tartrate Hemihydrate PolymorphsZentiva and Merck patents scispace.comMultiple crystalline forms with the same chemical composition but different crystal structures. scispace.com
Sitagliptin DodecylsulfateWO 2007/035198 justia.comAn alternative patented salt form.
Various Anhydrous and Solvated FormsWO 2005/020920, WO 2005/030127 justia.comIncludes different anhydrous forms (I, II, III, IV) and an ethanol (B145695) solvate of sitagliptin phosphate. justia.com

Strategic Patent Filings Covering Manufacturing Processes and Novel Formulations

The intellectual property protection for sitagliptin extends beyond the compound itself to encompass its manufacturing processes and novel formulations. These strategic patent filings create a robust "patent thicket" that can delay the entry of generic competitors. patsnap.com

Process patents for sitagliptin and its salts detail specific methods of preparation. For example, patents disclose processes for producing sitagliptin phosphate, including the use of specific reagents and reaction conditions to ensure the desired enantiomeric purity and crystalline form. google.comjustia.com These patents often cover the synthesis of key intermediates as well as the final crystallization steps that are crucial for obtaining a stable and effective drug substance. justia.com Some processes are designed to be more cost-effective and industrially viable. google.com

In addition to manufacturing the active pharmaceutical ingredient (API), numerous patents cover novel formulations of sitagliptin. A significant area of innovation has been the development of fixed-dose combinations, particularly with metformin (B114582). patsnap.com These combination products offer improved patient convenience and have their own layer of patent protection. merck.compharmaceutical-technology.com Formulation patents can cover a wide range of aspects, including the use of specific excipients to ensure stability and optimal dissolution, as well as innovative tablet designs like chewable or multi-layered tablets for controlled release. patsnap.com Technologies such as hot-melt extrusion have also been patented to improve the uniformity and scalability of production. patsnap.com

Legal Challenges and Patent Infringement Cases Related to Sitagliptin Salt Forms

The commercial success of sitagliptin has led to significant patent litigation, as generic manufacturers have sought to challenge the validity of existing patents and introduce their own versions of the drug. patsnap.com These legal battles have often centered on the patents covering specific salt forms and polymorphs of sitagliptin. wc.comfiercepharma.com

Merck & Co., the originator of sitagliptin, has been involved in numerous patent infringement lawsuits against generic companies. wc.comspicyip.com A key focus of this litigation has been the patent for sitagliptin dihydrogen phosphate (U.S. Patent No. 7,326,708) and patents for its combination with metformin. merck.comfirstwordpharma.com In several cases, courts have upheld the validity of Merck's patents, affirming that they were infringed by the proposed generic products. merck.compharmaceutical-technology.comwc.com

For instance, the U.S. District Court for the Northern District of West Virginia ruled in favor of Merck in a lawsuit against Viatris, finding the patents for the dihydrogen phosphate salt and the sitagliptin-metformin co-formulation to be valid and infringed. merck.comfiercepharma.com This decision was later affirmed by the U.S. Court of Appeals for the Federal Circuit. merck.com

However, the path to market for generic versions has also been shaped by settlements. Merck has entered into settlement agreements with a number of generic manufacturers, allowing them to launch their products at a specified future date, sometimes before the final patent expiry, under certain conditions. merck.comfiercepharma.commerck.com These legal challenges and settlements are a critical part of the lifecycle management of a blockbuster drug like sitagliptin and have a significant impact on market dynamics. patsnap.comuscourts.gov

Q & A

Basic: What are the standard protocols for synthesizing Sitagliptin tartrate hemihydrate in laboratory settings?

Methodological Answer:
Synthesis typically involves reacting sitagliptin free base with L-tartaric acid in a stoichiometric ratio (1:1) in a polar solvent system (e.g., ethanol/water). Key steps include:

  • Solvent Selection : Use ethanol-water mixtures (70:30 v/v) to enhance solubility and crystallization efficiency .
  • Purification : Recrystallization under controlled temperature (20–25°C) to achieve hemihydrate formation.
  • Characterization : Validate stoichiometry via elemental analysis and confirm crystallinity using X-ray powder diffraction (XRPD) .
    Note: Reproducibility requires strict adherence to solvent ratios and temperature gradients, as minor deviations may yield alternative hydrate forms .

Advanced: How can researchers characterize the polymorphic forms of this compound and assess their thermodynamic stability?

Methodological Answer:
Polymorphic analysis requires a multi-technique approach:

  • XRPD : Differentiate crystal phases by comparing diffraction patterns with reference data (e.g., phase 1 vs. phase 2 in ) .
  • Thermal Analysis : Use differential scanning calorimetry (DSC) to identify phase transitions (e.g., dehydration events) and thermogravimetric analysis (TGA) to quantify water content .
  • Dynamic Vapor Sorption (DVS) : Evaluate hygroscopicity and stability under varying humidity conditions.
    Advanced Tip: Cross-reference structural data with computational models (e.g., lattice energy calculations) to predict dominant polymorphs under specific thermodynamic conditions .

Basic: What analytical techniques are recommended for confirming the purity and identity of this compound?

Methodological Answer:

  • HPLC : Use reverse-phase chromatography with UV detection (λ = 210–220 nm) to quantify impurities (<0.1% threshold) .
  • NMR Spectroscopy : Confirm molecular structure via 1^1H and 13^13C NMR, focusing on tartrate proton environments (δ 4.3–4.5 ppm) .
  • Elemental Analysis : Verify C, H, N, and O content (±0.3% of theoretical values) to ensure stoichiometric accuracy .
    Critical Step: Validate methods using certified reference standards and include system suitability tests in protocols .

Advanced: What experimental strategies can resolve discrepancies in reported solubility profiles of this compound across different studies?

Methodological Answer:
Address contradictions through:

  • Controlled Replication : Standardize solvent systems (e.g., pH 6.8 phosphate buffer) and temperature (37±0.5°C) to minimize variability .
  • Surface Characterization : Use scanning electron microscopy (SEM) to assess particle morphology, as irregular crystals may artificially reduce solubility .
  • Multivariate Analysis : Apply Design of Experiments (DoE) to isolate factors (e.g., agitation rate, ionic strength) influencing solubility .
    Data Interpretation: Compare results with published phase-solubility diagrams to identify hydrate-anhydrate transitions .

Basic: How should researchers design stability studies for this compound under various environmental conditions?

Methodological Answer:
Follow ICH Q1A guidelines:

  • Forced Degradation : Expose samples to heat (40–60°C), humidity (75% RH), and light (UV/visible) to identify degradation pathways .
  • Analytical Monitoring : Track changes via HPLC (for degradation products) and XRPD (for phase transitions) at predefined intervals (e.g., 0, 1, 3, 6 months) .
  • Data Reporting : Use Arrhenius plots to extrapolate shelf-life under accelerated conditions .

Advanced: What computational modeling approaches are suitable for predicting the hydration behavior of this compound?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model water molecule interactions within crystal channels to predict hydrate stability under thermal stress .
  • Density Functional Theory (DFT) : Calculate hydrogen-bonding energies between sitagliptin cations and tartrate anions to explain preferential hydrate formation .
  • Machine Learning : Train algorithms on existing polymorph datasets to predict crystallization outcomes from solvent parameters (e.g., dielectric constant) .
    Validation: Cross-check computational predictions with experimental DSC and XRPD data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.